![molecular formula C15H9ClO3 B5681122 2-(4-chlorophenyl)-6-hydroxy-4H-chromen-4-one CAS No. 140439-36-7](/img/structure/B5681122.png)
2-(4-chlorophenyl)-6-hydroxy-4H-chromen-4-one
Overview
Description
2-(4-chlorophenyl)-6-hydroxy-4H-chromen-4-one, also known as flavokawain B (FKB), is a naturally occurring chalcone found in the kava plant. FKB has gained attention in recent years due to its potential therapeutic properties, particularly in the field of cancer research.
Scientific Research Applications
Synthesis and Catalytic Applications
Synthesis and Characterization of Polystyrene-Supported Catalysts The compound 2-(4-chlorophenyl)-6-hydroxy-4H-chromen-4-one has been utilized in the synthesis of novel polystyrene-supported TBD catalysts. These catalysts demonstrated promising properties in the Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones, essential in synthesizing various analogues like Warfarin, Acenocumarol, and Coumachlor. The catalysts are noted for their high conversion yields, environmental friendliness, and reusability, indicating their potential for sustainable industrial applications (Alonzi et al., 2014).
Choline Hydroxide Catalysis in Aqueous Media Choline hydroxide has been utilized as an efficient catalyst for the synthesis of trans-2-(4-chlorobenzoyl)-3-(aryl)-2,3-dihydro-4H-furo[3,2-c]chromen-4-ones using 2-(4-chlorophenyl)-6-hydroxy-4H-chromen-4-one. This process highlights the compound's role in facilitating organic reactions under mild conditions, providing excellent yields in short reaction times, and supporting green chemistry by avoiding toxic solvents and catalysts (Salari et al., 2016).
Biological and Pharmaceutical Research
Antimicrobial and Antioxidant Applications The compound has been involved in the synthesis of various derivatives, showing potent antimicrobial activity against bacterial and fungal strains. It also exhibits antioxidant properties, indicating its potential in developing new therapeutic agents (Ashok et al., 2016).
Cytotoxicity and Cancer Research Derivatives of 2-(4-chlorophenyl)-6-hydroxy-4H-chromen-4-one have been synthesized and evaluated for cytotoxic activity. Some derivatives showed potent activity against various cancer cell lines, suggesting the compound's relevance in developing anticancer drugs (Mahmoodi et al., 2010).
Material Science and Chemistry
Crystal Structure and Ligand Complex Formation The compound's crystal structure has been thoroughly analyzed, showing potential as a ligand for complex formation with metals like copper (II). This indicates its potential use in material science, particularly in designing new coordination compounds for various applications (Itnawita et al., 2022).
properties
IUPAC Name |
2-(4-chlorophenyl)-6-hydroxychromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEQJZCEPVFKAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001230258 | |
Record name | 2-(4-Chlorophenyl)-6-hydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001230258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-6-hydroxy-4H-chromen-4-one | |
CAS RN |
140439-36-7 | |
Record name | 2-(4-Chlorophenyl)-6-hydroxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140439-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-6-hydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001230258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.